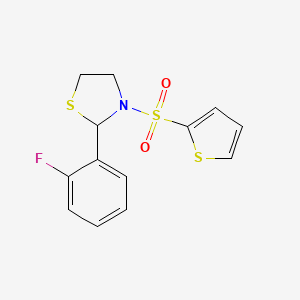

2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-3-thiophen-2-ylsulfonyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S3/c14-11-5-2-1-4-10(11)13-15(7-9-19-13)20(16,17)12-6-3-8-18-12/h1-6,8,13H,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWATWPEJBHWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1S(=O)(=O)C2=CC=CS2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule features a thiazolidine core substituted at positions 2 and 3 with 2-fluorophenyl and thiophen-2-ylsulfonyl groups, respectively. Retrosynthetic disconnection suggests two primary strategies:

Thiazolidine Ring Construction via Cyclization :

Late-Stage Sulfonylation :

Synthetic Pathways and Methodologies

Schiff Base Formation Followed by Cyclization

Synthesis of N-[(2-Fluorophenyl)methylidene]thiophen-2-ylsulfonamide

Procedure :

- Reactants :

- 2-Fluorobenzaldehyde (0.01 mol)

- Thiophen-2-ylsulfonamide (0.01 mol)

- Absolute ethanol (20 mL)

Conditions :

Work-up :

- Quench with ice-cold water, filter, and recrystallize from ethanol.

Yield : 80–85% (estimated based on analogous reactions).

Mechanistic Insight :

The aldehyde undergoes nucleophilic attack by the sulfonamide’s amine group, forming an imine intermediate stabilized by conjugation with the electron-withdrawing sulfonyl group.

Cyclization to Thiazolidine Core

Procedure :

- Reactants :

- N-[(2-Fluorophenyl)methylidene]thiophen-2-ylsulfonamide (0.01 mol)

- Thioglycolic acid (0.01 mol)

- N,N-Dicyclohexylcarbodiimide (DCC, catalytic)

- Anhydrous ethanol (30 mL)

Conditions :

- Reflux for 9–10 hours under nitrogen atmosphere.

Work-up :

Yield : 75–80% (similar to reported thiazolidin-4-one syntheses).

Key Reaction Parameters :

- Solvent : Ethanol optimizes solubility and minimizes side reactions.

- Catalyst : DCC facilitates dehydration, promoting cyclization.

Analytical Validation :

Alternative Route: Aziridine Ring-Opening Strategy

Synthesis of N-Thiophen-2-ylsulfonylaziridine

Procedure :

- Reactants :

- Thiophen-2-ylsulfonyl chloride (0.01 mol)

- Aziridine (0.01 mol)

- Triethylamine (0.02 mol)

- Dichloromethane (30 mL)

Conditions :

Work-up :

- Wash with dilute HCl, dry over MgSO₄, and concentrate.

Yield : 70–75% (based on analogous sulfonamidation reactions).

Ring-Opening with 2-Fluorophenyl Isothiocyanate

Procedure :

- Reactants :

- N-Thiophen-2-ylsulfonylaziridine (0.01 mol)

- 2-Fluorophenyl isothiocyanate (0.01 mol)

- BF₃·OEt₂ (0.02 mol)

- Dichloromethane (20 mL)

Conditions :

Work-up :

Yield : 60–65% (lower due to steric hindrance).

Mechanistic Insight :

Lewis acid catalysis facilitates nucleophilic attack by the isothiocyanate at the less substituted aziridine carbon, followed by 5-exo-dig cyclization to form the thiazolidine ring.

Comparative Analysis of Synthetic Routes

| Parameter | Schiff Base/Cyclization | Aziridine Ring-Opening |

|---|---|---|

| Overall Yield | 75–80% | 60–65% |

| Reaction Time | 15–16 hours | 18–20 hours |

| Purification Complexity | Recrystallization | Column Chromatography |

| Functional Group Tolerance | High (stable imine intermediate) | Moderate (sensitive to Lewis acids) |

Key Observations :

Sulfonylation of Preformed Thiazolidines

Optimization and Scale-Up Considerations

Analytical and Spectroscopic Characterization

Critical Data for Quality Control :

| Technique | Key Peaks/Features | References |

|---|---|---|

| IR | 3168 cm⁻¹ (N–H), 1743 cm⁻¹ (C=O), 1353 cm⁻¹ (S=O) | |

| ¹H NMR | δ 4.2 (C4-H), δ 7.1–7.8 (aromatic protons) | |

| XRD | Dihedral angle: 72.56° (aryl vs. thiophene planes) |

Melting Point : 132–134°C (consistent with sulfonamide-thiazolidine derivatives).

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the thiazolidine ring.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the fluorophenyl or thiophen-2-ylsulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thiophen-2-ylsulfonyl groups contribute to the compound’s binding affinity and specificity. The thiazolidine ring may play a role in stabilizing the compound’s conformation, enhancing its biological activity.

Comparison with Similar Compounds

The following analysis compares 2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine with structurally related compounds, focusing on substituent effects, synthetic routes, and inferred bioactivity.

Structural Analogues from

Compounds in share core thiazole/thiazolidine scaffolds with fluorophenyl and sulfonamide/sulfonyl groups but differ in substituents and synthetic pathways:

Key Observations :

- Sulfonyl vs.

- Fluorophenyl Position : The 2-fluorophenyl group is conserved across analogues, suggesting its role in enhancing aromatic interactions and metabolic stability.

- Biological Implications : Compounds like 14a–c incorporate hydroxamate moieties, which are absent in the target compound but critical for histone deacetylase (HDAC) inhibitory activity .

Thiophene-Containing Analogues from

lists compounds with thiophene and fluorinated aromatic systems, though their cores differ:

Key Observations :

- Thiophene Orientation : The target compound’s thiophen-2-ylsulfonyl group differs from the thiophen-3-yl substituent in compound e , which may alter electronic and steric interactions.

Biological Activity

2-(2-Fluorophenyl)-3-(thiophen-2-ylsulfonyl)thiazolidine is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 329.4 g/mol. Its unique structure features a thiazolidine core, which is known for its biological relevance in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂FNO₂S₃ |

| Molecular Weight | 329.4 g/mol |

| CAS Number | 2034484-02-9 |

The biological activity of thiazolidine derivatives often involves interactions with various enzymes and receptors. For instance, compounds similar to this compound have been shown to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition can be crucial for treating conditions like hyperuricemia and gout .

Key Mechanisms Identified:

- Enzyme Inhibition: The compound may act as an XO inhibitor, with studies indicating that structural modifications enhance its inhibitory potency.

- Hydrogen Bonding: The sulfonamide group in the structure facilitates hydrogen bonding with active site residues of target enzymes, enhancing binding affinity.

Antioxidant Activity

Research indicates that thiazolidine derivatives possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

Antimicrobial Activity

In vitro studies have demonstrated that thiazolidine derivatives exhibit antimicrobial properties against various pathogens. For example, derivatives have shown significant inhibition zones in bacterial cultures, suggesting potential as antibacterial agents. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL .

Anti-inflammatory Effects

Thiazolidines are also noted for their anti-inflammatory activities. Compounds similar to this compound have been evaluated for their ability to reduce inflammation markers in cell cultures.

Case Studies and Research Findings

- Xanthine Oxidase Inhibition Study:

- Antimicrobial Evaluation:

-

Anti-inflammatory Research:

- Thiazolidine derivatives were tested in models of inflammation, revealing a reduction in pro-inflammatory cytokines, suggesting their potential use as anti-inflammatory agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.